N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide
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Overview
Description
N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide is an organic compound that features a benzamide core with methanesulfonyl and dimethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide typically involves the reaction of 4-dimethylaminobenzamide with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction parameters and improves the yield and purity of the final product. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonyl group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form sulfone derivatives.
Reduction Reactions: Reduction of the benzamide core can lead to the formation of corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include various substituted benzamides depending on the nucleophile used.
Oxidation Reactions: Major products are sulfone derivatives.
Reduction Reactions: The primary products are amines.
Scientific Research Applications
N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism by which N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide exerts its effects involves the interaction of the methanesulfonyl group with nucleophilic sites on target molecules. This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule . The benzamide core can also participate in hydrogen bonding and π-π interactions, further influencing the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
N-(Methanesulfonyl)-4-methylbenzamide: Similar structure but lacks the dimethyl substitution on the benzamide core.
N-(Tosyl)-4-dimethylbenzamide: Contains a tosyl group instead of a methanesulfonyl group.
N-(Methanesulfonyl)oxy]-N,4-dimethylbenzenesulfonamide: Features a sulfonamide group instead of a benzamide core.
Uniqueness
N-[(Methanesulfonyl)oxy]-N,4-dimethylbenzamide is unique due to the presence of both methanesulfonyl and dimethyl groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
CAS No. |
105642-96-4 |
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Molecular Formula |
C10H13NO4S |
Molecular Weight |
243.28 g/mol |
IUPAC Name |
[methyl-(4-methylbenzoyl)amino] methanesulfonate |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)10(12)11(2)15-16(3,13)14/h4-7H,1-3H3 |
InChI Key |
RISAPHWGPICUNA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(C)OS(=O)(=O)C |
Origin of Product |
United States |
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